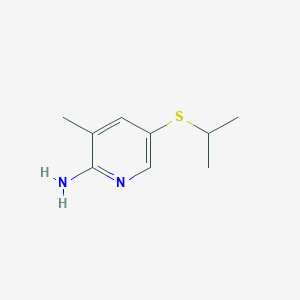

3-Methyl-5-(propan-2-ylsulfanyl)pyridin-2-amine

Description

3-Methyl-5-(propan-2-ylsulfanyl)pyridin-2-amine is a pyridine derivative featuring a methyl group at position 3 and a propan-2-ylsulfanyl (isopropylthio) substituent at position 3. The isopropylthio group contributes to steric bulk and lipophilicity, which may influence biological activity, solubility, and metabolic stability. Pyridin-2-amines are frequently explored in medicinal chemistry due to their versatility as scaffolds for drug discovery, particularly in antimicrobial and receptor-targeting applications .

Properties

Molecular Formula |

C9H14N2S |

|---|---|

Molecular Weight |

182.29 g/mol |

IUPAC Name |

3-methyl-5-propan-2-ylsulfanylpyridin-2-amine |

InChI |

InChI=1S/C9H14N2S/c1-6(2)12-8-4-7(3)9(10)11-5-8/h4-6H,1-3H3,(H2,10,11) |

InChI Key |

OZGORJGZXNOUTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N)SC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(propan-2-ylsulfanyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

Thioether Formation: The isopropylthio group is introduced through a nucleophilic substitution reaction using isopropylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would typically involve optimization of the above synthetic routes to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(propan-2-ylsulfanyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Methyl-5-(propan-2-ylsulfanyl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-Methyl-5-(propan-2-ylsulfanyl)pyridin-2-amine is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 5

3-Methyl-5-(methylsulfanyl)pyridin-2-amine (CAS 1824086-02-3)

- Structure : Methylsulfanyl (smaller, less lipophilic) vs. isopropylthio.

- Properties : Lower molecular weight (154.24 g/mol) and reduced steric hindrance compared to the isopropylthio analog. Higher Log P (lipophilicity) than polar substituents but lower than isopropylthio.

- Applications : Used as a versatile scaffold in small-molecule synthesis .

3-Methyl-5-(methylsulfonyl)pyridin-2-amine (CAS 1361478-88-7)

- Structure : Sulfonyl group (electron-withdrawing) replaces sulfide.

- Likely higher metabolic stability due to oxidation resistance .

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine (CAS 1227603-09-9)

- Structure : Trifluoromethyl (electron-withdrawing) and methoxy (electron-donating) groups.

- Properties : Trifluoromethyl enhances metabolic stability and electronegativity, altering the amine’s basicity. Structural similarity score: 0.93 .

Functional Group Replacements

3-Methyl-5-(piperazin-1-yl)pyridin-2-amine (CAS 1554322-85-8)

- Structure : Piperazinyl group (basic nitrogen) replaces sulfide.

- Properties : Introduces a protonatable amine, improving aqueous solubility. May enhance interaction with biological targets like receptors or enzymes .

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Structure : Boronic ester for Suzuki-Miyaura coupling.

- Properties : Enables cross-coupling reactions in synthetic chemistry. Higher molecular weight (contains boron) and distinct reactivity .

Electronic and Steric Effects

- Isopropylthio Group: Lipophilicity: Higher Log P than methylsulfanyl, improving membrane permeability but possibly reducing solubility.

Trifluoromethyl vs. Sulfonyl :

- Trifluoromethyl’s strong electron-withdrawing nature reduces electron density on the pyridine ring, while sulfonyl groups increase polarity .

Biological Activity

3-Methyl-5-(propan-2-ylsulfanyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a pyridine ring combined with a propan-2-ylsulfanyl substituent enhances its lipophilicity, which is crucial for biological activity as it facilitates interaction with biological membranes. This structural characteristic is significant in understanding the compound's pharmacokinetics and pharmacodynamics.

Research indicates that compounds with similar structures can modulate enzyme activities and interact with specific receptors. For instance, studies on related pyridine derivatives have shown their ability to inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes . These interactions suggest that this compound may exhibit anti-inflammatory properties.

1. Anti-inflammatory Effects

Several studies have explored the anti-inflammatory potential of pyridine derivatives. For example, compounds similar to this compound have demonstrated significant reductions in the expression of inflammatory markers such as iNOS and COX-2 in vitro. These findings indicate that this class of compounds may be beneficial in treating inflammatory diseases .

2. Antimicrobial Activity

Pyridine derivatives have also been tested for their antimicrobial properties. Research has shown that certain analogues possess antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound could be a candidate for further development as an antimicrobial agent .

3. Neurological Implications

The lipophilic nature of this compound allows it to cross the blood-brain barrier, making it a potential candidate for neurological applications. Studies on related compounds indicate that they may influence neurotransmitter systems and exhibit neuroprotective effects, which could be relevant for conditions such as neurodegenerative diseases .

Case Study 1: Inhibition of Inflammatory Pathways

A study investigating the effects of pyridine derivatives on inflammatory pathways found that certain analogues significantly inhibited the expression of iNOS and COX enzymes in cultured macrophages. The results indicated that these compounds could reduce inflammation markers by over 50% at low micromolar concentrations, highlighting their therapeutic potential .

Case Study 2: Antibacterial Efficacy

In another study, a series of pyridine-based compounds were screened for antibacterial activity against various pathogens. The results demonstrated that several derivatives exhibited MIC values below 10 µM against MRSA strains, suggesting that modifications to the pyridine structure could enhance antibacterial efficacy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.